molecular formula C13H11ClN2O2 B2728796 N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide CAS No. 2191110-55-9

N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide

Cat. No.: B2728796
CAS No.: 2191110-55-9
M. Wt: 262.69
InChI Key: ZABGQDPNMDTXFR-UHFFFAOYSA-N
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Description

N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Properties

IUPAC Name

N-(5-chloro-8-methoxyquinolin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-3-12(17)15-11-7-4-8-9(14)5-6-10(18-2)13(8)16-11/h3-7H,1H2,2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGQDPNMDTXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide typically involves the reaction of 5-chloro-8-methoxyquinoline with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-Bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl)isonicotinamide: Known for its antimicrobial activity.

    5-Chloro-8-methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.

    Quinoline N-oxide derivatives: Formed through oxidation reactions and studied for their biological activities.

Uniqueness

N-(5-Chloro-8-methoxyquinolin-2-yl)prop-2-enamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

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